molecular formula C25H21ClO2 B14415366 6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran CAS No. 79888-96-3

6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran

Cat. No.: B14415366
CAS No.: 79888-96-3
M. Wt: 388.9 g/mol
InChI Key: BJECOBXRRXOFRX-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, a methyl group, and two phenyl groups attached to the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide can lead to the formation of the desired pyran compound. The reaction typically requires refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Bromophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran: Similar structure with a bromine atom instead of chlorine.

    6-(4-Fluorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran: Similar structure with a fluorine atom instead of chlorine.

    6-(4-Methylphenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in 6-(4-Chlorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

CAS No.

79888-96-3

Molecular Formula

C25H21ClO2

Molecular Weight

388.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-methoxy-3-methyl-2,4-diphenylpyran

InChI

InChI=1S/C25H21ClO2/c1-18-23(19-9-5-3-6-10-19)17-24(20-13-15-22(26)16-14-20)28-25(18,27-2)21-11-7-4-8-12-21/h3-17H,1-2H3

InChI Key

BJECOBXRRXOFRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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